

Application Note: Generation of a Tiaprost Dose-Response Curve in Luteal Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tiaprost*

Cat. No.: *B1683147*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

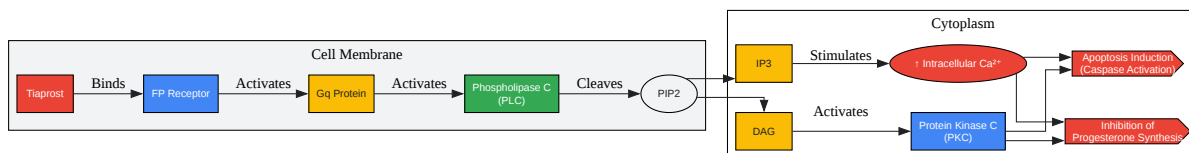
The corpus luteum (CL) is a transient endocrine gland essential for establishing and maintaining pregnancy through the secretion of progesterone.[1] The regression of the CL, a process termed luteolysis, is critical for the return to ovarian cyclicity in the absence of pregnancy.[2] Prostaglandin F₂α (PGF₂α) is the primary physiological signal for initiating luteolysis in many species.[3][4] **Tiaprost**, a synthetic analogue of PGF₂α, is a potent luteolytic agent that induces functional and morphological regression of the corpus luteum.[5]

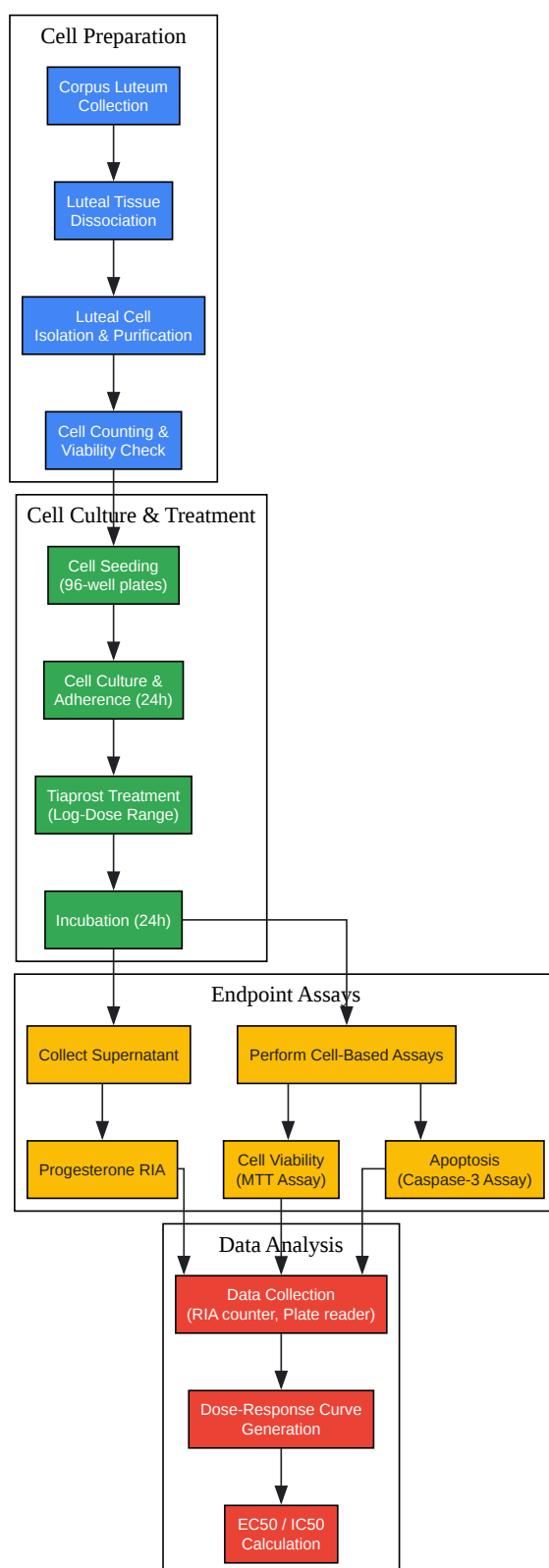
Understanding the dose-dependent effects of **Tiaprost** on luteal cells is crucial for its therapeutic application and for studying the mechanisms of luteolysis. This application note provides detailed protocols for generating a dose-response curve for **Tiaprost** in primary cultured luteal cells. The key endpoints measured are progesterone production, cell viability, and apoptosis, providing a comprehensive profile of **Tiaprost**'s biological activity.

Tiaprost Signaling Pathway in Luteal Cells

Tiaprost, like PGF₂α, exerts its effects by binding to the Prostaglandin F₂α receptor (FP receptor), a G-protein coupled receptor. This initiates a signaling cascade that leads to the inhibition of progesterone synthesis and the induction of apoptosis, ultimately causing the regression of the corpus luteum. The binding of **Tiaprost** to the FP receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca^{2+}), while DAG activates protein kinase C (PKC). These signaling events lead to the downstream inhibition of steroidogenic enzymes and the activation of apoptotic pathways, such as the caspase cascade.





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